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The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape

for a multitude of cancers. By targeting key negative regulators of the immune system, these

therapies unleash the body's own defenses to combat malignant cells. While monotherapy has

shown significant success, the focus has increasingly shifted towards combination strategies to

enhance efficacy, overcome resistance, and broaden the spectrum of patients who can benefit.

This guide provides a cross-trial comparison of different checkpoint inhibitor combinations,

supported by experimental data, to aid in research and development efforts.

Key Checkpoint Inhibitor Combinations: An
Overview
The most extensively studied and clinically validated checkpoint inhibitor combinations target

the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed cell death protein

1 (PD-1) or its ligand (PD-L1) pathways. These two pathways represent distinct, non-redundant

mechanisms of T-cell regulation. CTLA-4 primarily acts at the initial stage of T-cell activation in

the lymph nodes, while the PD-1/PD-L1 axis functions to suppress activated T cells in

peripheral tissues and the tumor microenvironment.[1] Dual blockade of both pathways has

demonstrated synergistic anti-tumor activity.[2][3][4]
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More recently, combinations involving newer checkpoint inhibitors, such as Lymphocyte-

activation gene 3 (LAG-3), and targeted therapies like tyrosine kinase inhibitors (TKIs) and anti-

angiogenic agents, have shown promise and gained regulatory approval in various cancer

types.

Efficacy and Safety of Key Combinations: A Cross-
Trial Comparison
The following tables summarize key efficacy and safety data from pivotal clinical trials of

different checkpoint inhibitor combinations across various malignancies. It is important to note

that direct cross-trial comparisons should be interpreted with caution due to differences in trial

design, patient populations, and follow-up durations.[5][6]

Dual Checkpoint Blockade: Anti-PD-1/PD-L1 + Anti-
CTLA-4
Table 1: Efficacy of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations
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Trial
(Combinati
on)

Cancer
Type

Comparator

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

CheckMate

067

(Nivolumab +

Ipilimumab)

Advanced

Melanoma
Ipilimumab 72.1 months 11.5 months 58%

Nivolumab 36.9 months 6.9 months 45%

CheckMate

227

(Nivolumab +

Ipilimumab)

NSCLC (PD-

L1 ≥1%)

Chemotherap

y
17.1 months 5.1 months 35.9%

POSEIDON

(Durvalumab

+

Tremelimuma

b + Chemo)

Metastatic

NSCLC

Chemotherap

y
14.0 months 6.2 months 38.6%

Sources:[7][8][9][10]

Table 2: Safety of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations (Grade 3-4 Treatment-Related

Adverse Events)
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Trial (Combination) Cancer Type
Incidence of Grade 3-4
TRAEs

CheckMate 067 (Nivolumab +

Ipilimumab)
Advanced Melanoma 59%

CheckMate 227 (Nivolumab +

Ipilimumab)
NSCLC (PD-L1 ≥1%) 33%

POSEIDON (Durvalumab +

Tremelimumab + Chemo)
Metastatic NSCLC 51.8%

Sources:[7][8][11][12][13]

Checkpoint Inhibitors + Tyrosine Kinase Inhibitors
(TKIs)
Table 3: Efficacy of Checkpoint Inhibitor + TKI Combinations in Advanced Renal Cell

Carcinoma (RCC)

Trial
(Combination)

Comparator
Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

KEYNOTE-426

(Pembrolizumab

+ Axitinib)

Sunitinib 45.7 months 15.7 months 60%

CheckMate 9ER

(Nivolumab +

Cabozantinib)

Sunitinib Not Reached 16.6 months 55.7%

CLEAR

(KEYNOTE-581)

(Pembrolizumab

+ Lenvatinib)

Sunitinib Not Reached 23.9 months 71%
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Sources:[1][4][9][14][15][16][17][18][19][20][21][22][23][24]

Table 4: Safety of Checkpoint Inhibitor + TKI Combinations in Advanced RCC (Grade 3 or

Higher Treatment-Related Adverse Events)

Trial (Combination) Incidence of Grade ≥3 TRAEs

KEYNOTE-426 (Pembrolizumab + Axitinib) 75.8%

CheckMate 9ER (Nivolumab + Cabozantinib) 60.6%

CLEAR (KEYNOTE-581) (Pembrolizumab +

Lenvatinib)
72%

Sources:[4][15][16][17][20][22][23][24]

Checkpoint Inhibitors + Anti-Angiogenic Agents
Table 5: Efficacy of Atezolizumab + Bevacizumab in Unresectable Hepatocellular Carcinoma

(HCC)

Trial
(Combination)

Comparator
Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

IMbrave150

(Atezolizumab +

Bevacizumab)

Sorafenib 19.2 months 6.9 months 30%

Sources:[5][25][26][27][28]

Table 6: Safety of Atezolizumab + Bevacizumab in Unresectable HCC (Grade 3 or 4 Treatment-

Related Adverse Events)

Trial (Combination) Incidence of Grade 3-4 TRAEs

IMbrave150 (Atezolizumab + Bevacizumab) 43%
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Sources:[5][25][27][28]

Dual Checkpoint Blockade with Novel Inhibitors: Anti-
PD-1 + Anti-LAG-3
Table 7: Efficacy of Nivolumab + Relatlimab in Advanced Melanoma

Trial (Combination) Comparator
Median Progression-Free
Survival (PFS)

RELATIVITY-047 (Nivolumab +

Relatlimab)
Nivolumab 10.1 months

Sources:[29][30][31][32][33]

Table 8: Safety of Nivolumab + Relatlimab in Advanced Melanoma (Grade 3 or 4 Treatment-

Related Adverse Events)

Trial (Combination) Incidence of Grade 3-4 TRAEs

RELATIVITY-047 (Nivolumab + Relatlimab) 21.1%

Sources:[29][30][31][32][33]

Experimental Protocols
Detailed methodologies for the pivotal trials cited above are summarized below, providing

insight into the study designs that generated the comparative data.

CheckMate 067 (Nivolumab + Ipilimumab)
Study Design: Phase 3, randomized, double-blind trial.[3][7][8][10][34]

Patient Population: Previously untreated patients with unresectable Stage III or IV

melanoma.[7][34]

Treatment Arms:
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Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for 4 doses, followed by

nivolumab (3 mg/kg) every 2 weeks.[7][8]

Nivolumab (3 mg/kg) every 2 weeks plus placebo.[7]

Ipilimumab (3 mg/kg) every 3 weeks for 4 doses plus placebo.[7]

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3][34]

KEYNOTE-426 (Pembrolizumab + Axitinib)
Study Design: Phase 3, randomized, open-label trial.[15][16][18][35]

Patient Population: Treatment-naïve patients with advanced clear cell renal cell carcinoma

(ccRCC).[15][18]

Treatment Arms:

Pembrolizumab (200 mg) intravenously every 3 weeks for up to 35 cycles plus axitinib (5

mg) orally twice daily.[15][18]

Sunitinib (50 mg) orally once daily on a 4-weeks-on, 2-weeks-off schedule.[15][18]

Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[15][16]

CheckMate 9ER (Nivolumab + Cabozantinib)
Study Design: Phase 3, randomized, open-label trial.[1][4][14][17][19]

Patient Population: Previously untreated patients with advanced or metastatic renal cell

carcinoma.[1][14]

Treatment Arms:

Nivolumab (240 mg) every 2 weeks plus cabozantinib (40 mg) once daily.[1][17]

Sunitinib (50 mg) once daily for 4 weeks of each 6-week cycle.[1][17]

Primary Endpoint: Progression-free survival (PFS).[14][17]
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POSEIDON (Durvalumab + Tremelimumab +
Chemotherapy)

Study Design: Phase 3, randomized, open-label, multicenter, global study.[2][11][12][13][36]

Patient Population: Adult patients with metastatic non-small cell lung cancer (NSCLC)

without EGFR mutations or ALK fusions.[2][36]

Treatment Arms:

Durvalumab (1500 mg) + tremelimumab (75 mg) + platinum-based chemotherapy every 3

weeks for 4 cycles, followed by durvalumab maintenance and a fifth dose of

tremelimumab at week 16.[2][11][12]

Durvalumab (1500 mg) + chemotherapy every 3 weeks for 4 cycles, followed by

durvalumab maintenance.[2][11][12]

Chemotherapy for up to 6 cycles.[2][11][12]

Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) for durvalumab

+ chemotherapy versus chemotherapy alone.[2]

IMbrave150 (Atezolizumab + Bevacizumab)
Study Design: Phase 3, open-label, multicenter, randomized trial.[5][25][26][27][28]

Patient Population: Patients with unresectable hepatocellular carcinoma who had not

previously received systemic treatment.[5][27]

Treatment Arms:

Atezolizumab (1200 mg) plus bevacizumab (15 mg/kg) intravenously every 3 weeks.[5]

[27]

Sorafenib (400 mg) orally twice daily.[5][27]

Co-Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[26][27]
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RELATIVITY-047 (Nivolumab + Relatlimab)
Study Design: Phase 2/3, randomized, double-blind trial.[29][30][31][32][33]

Patient Population: Patients aged 12 years or older with previously untreated, unresectable

advanced stage III or IV melanoma.[29]

Treatment Arms:

Fixed-dose combination of nivolumab (480 mg) and relatlimab (160 mg) intravenously

every 4 weeks.[29][30]

Nivolumab (480 mg) alone intravenously every 4 weeks.[29][30]

Primary Endpoint: Progression-free survival (PFS).[29]

Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for interpreting the clinical data and

designing future combination strategies.

Immune Checkpoint Signaling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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